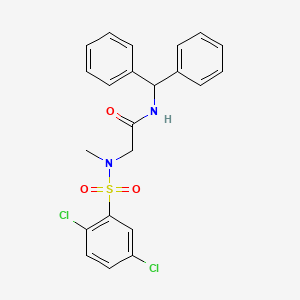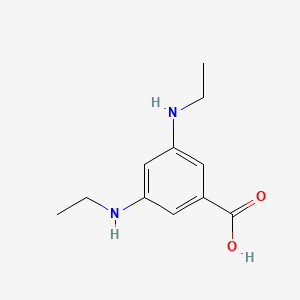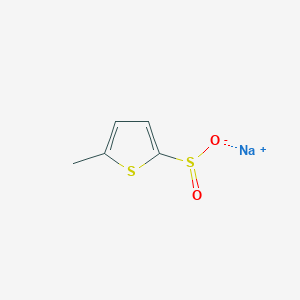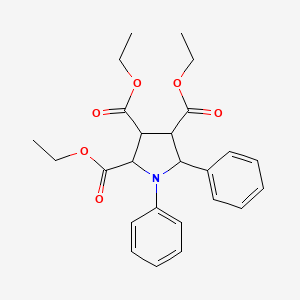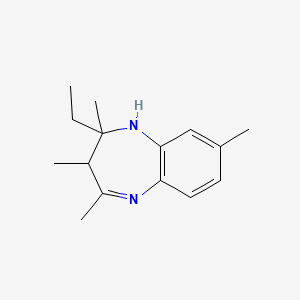
2-Ethyl-2,3,4,8-tetramethyl-2,3-dihydro-1H-1,5-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2,3,4,8-Tetramethyl-2,3-dihydro-1H-1,5-benzodiazepin ist eine heterocyclische Verbindung, die zur Familie der Benzodiazepine gehört. Benzodiazepine sind bekannt für ihre breite Palette an pharmakologischen Aktivitäten, einschließlich anxiolytischer, sedativer, muskelrelaxierender und antikonvulsiver Eigenschaften. Diese spezielle Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die mehrere Methylgruppen und einen Dihydrobenzodiazepin-Kern umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Ethyl-2,3,4,8-Tetramethyl-2,3-dihydro-1H-1,5-benzodiazepin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von 2-Ethyl-2,3,4,8-Tetramethyl-1,5-diaminobenzol mit einem geeigneten Aldehyd oder Keton in Gegenwart eines sauren Katalysators. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol bei erhöhten Temperaturen durchgeführt, um den Cyclisierungsprozess zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann kontinuierliche Fließsynthesetechniken umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen können den Produktionsprozess optimieren. Darüber hinaus können Reinigungsschritte wie Umkristallisation oder Chromatographie angewendet werden, um das Endprodukt in seiner reinen Form zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Ethyl-2,3,4,8-Tetramethyl-2,3-dihydro-1H-1,5-benzodiazepin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eines oder mehrere ihrer Wasserstoffatome durch andere funktionelle Gruppen ersetzt werden. Häufige Reagenzien für diese Reaktionen sind Halogene, Alkylierungsmittel und Acylierungsmittel.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene (z. B. Chlor, Brom) in Gegenwart eines Katalysators wie Eisen oder Aluminiumchlorid.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Reduzierte Derivate mit weniger Doppelbindungen oder zusätzlichen Wasserstoffatomen.
Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die Wasserstoffatome ersetzen.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2,3,4,8-Tetramethyl-2,3-dihydro-1H-1,5-benzodiazepin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Benzodiazepinderivate verwendet.
Biologie: Untersucht auf seine möglichen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren.
Medizin: Untersucht auf seine pharmakologischen Eigenschaften, einschließlich potenzieller anxiolytischer und sedativer Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Ethyl-2,3,4,8-Tetramethyl-2,3-dihydro-1H-1,5-benzodiazepin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen im Körper. Es wird angenommen, dass es an den Gamma-Aminobuttersäure (GABA)-Rezeptorkomplex bindet und die inhibitorischen Wirkungen der GABA-Neurotransmission verstärkt. Dies führt zu einer beruhigenden Wirkung auf das zentrale Nervensystem, die für seine anxiolytischen und sedativen Eigenschaften verantwortlich ist.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2,3,4,8-tetramethyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2,3,4,8-tetramethyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the central nervous system, which is responsible for its anxiolytic and sedative properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Diazepam: Ein weiteres Benzodiazepin mit ähnlichen anxiolytischen und sedativen Eigenschaften.
Lorazepam: Bekannt für seine starke anxiolytische Wirkung und kürzere Wirkdauer.
Clonazepam: Wird hauptsächlich wegen seiner antikonvulsiven Eigenschaften eingesetzt.
Einzigartigkeit
2-Ethyl-2,3,4,8-Tetramethyl-2,3-dihydro-1H-1,5-benzodiazepin ist aufgrund seiner spezifischen Strukturmodifikationen einzigartig, die zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Profilen im Vergleich zu anderen Benzodiazepinen führen können. Das Vorhandensein mehrerer Methylgruppen und des Dihydrobenzodiazepin-Kerns trägt zu seinen einzigartigen chemischen und biologischen Eigenschaften bei.
Eigenschaften
CAS-Nummer |
710355-62-7 |
|---|---|
Molekularformel |
C15H22N2 |
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
2-ethyl-2,3,4,8-tetramethyl-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C15H22N2/c1-6-15(5)11(3)12(4)16-13-8-7-10(2)9-14(13)17-15/h7-9,11,17H,6H2,1-5H3 |
InChI-Schlüssel |
LSODDHLOYKHOEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(C(=NC2=C(N1)C=C(C=C2)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one](/img/structure/B12519340.png)
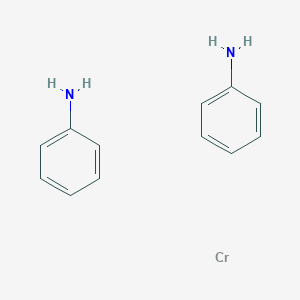
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)

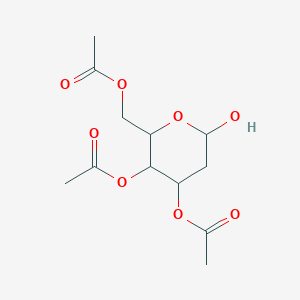
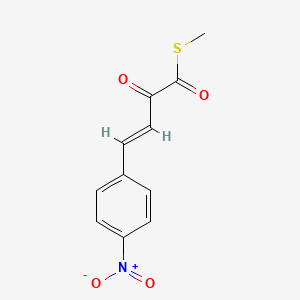
silane](/img/structure/B12519380.png)
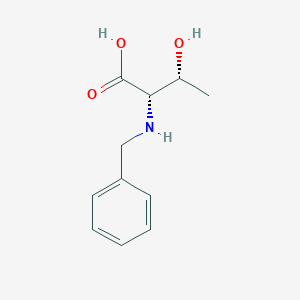
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL](/img/structure/B12519382.png)
